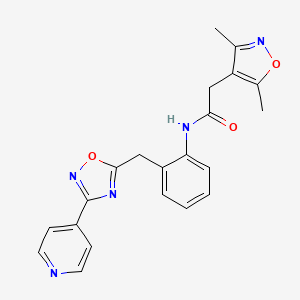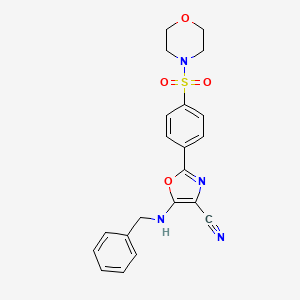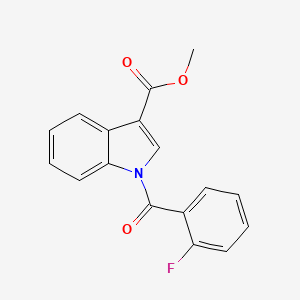
1-(2-Fluoro-benzoyl)-1H-indole-3-carboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2-Fluoro-benzoyl)-1H-indole-3-carboxylic acid methyl ester” is a complex organic compound. It contains a fluoro-benzoyl group, an indole group, and a carboxylic acid methyl ester group . The fluoro-benzoyl group is an aromatic organic compound with the formula FC6H4CO2H . The indole group is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The carboxylic acid methyl ester group is a carboxylic acid in which the hydrogen in the hydroxyl group is replaced by a methyl group .
Synthesis Analysis
The synthesis of fluoro-benzoic acids can be achieved by nucleophilic fluorination of readily available 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This protocol has been applied for the preparation of 2-[18F]-fluoro-5-nitrobenzoic acid, which is a potentially important radioligand for Positron Emission Tomography (PET) . Another method involves the synthesis of o-fluorobenzyl trichloride by mixing o-fluorotoluene with triethanol, heating, adding azodiisobutyronitrile, and introducing chlorine .Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of multiple functional groups. The fluoro-benzoyl group has a molecular weight of 140.1118 . The indole group is a bicyclic structure, and the carboxylic acid methyl ester group is a carboxylic acid with a methyl group replacing the hydrogen in the hydroxyl group .Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to be complex due to the presence of multiple functional groups. The fluoro-benzoyl group can undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The indole group can undergo reactions typical of aromatic heterocycles, and the carboxylic acid methyl ester group can undergo reactions typical of carboxylic acids and esters .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be determined by its molecular structure. The fluoro-benzoyl group has a molecular weight of 140.1118 . The presence of the fluorine atom could influence the compound’s reactivity and other properties .Orientations Futures
Future research could explore the synthesis, properties, and potential applications of “1-(2-Fluoro-benzoyl)-1H-indole-3-carboxylic acid methyl ester” in more detail. This could include investigating its reactivity, studying its interactions with biological systems, and exploring its potential uses in areas such as medicinal chemistry and materials science .
Propriétés
IUPAC Name |
methyl 1-(2-fluorobenzoyl)indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3/c1-22-17(21)13-10-19(15-9-5-3-6-11(13)15)16(20)12-7-2-4-8-14(12)18/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCIVBCRIKXUSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601327300 |
Source


|
| Record name | methyl 1-(2-fluorobenzoyl)indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601327300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644592 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
350993-21-4 |
Source


|
| Record name | methyl 1-(2-fluorobenzoyl)indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601327300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,4'-bipyridin]-4-ylmethyl)-3-methylbenzenesulfonamide](/img/structure/B2805499.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2805500.png)
![4-[[1-(3-Fluoro-4-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2805502.png)

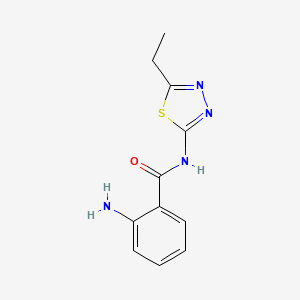
![1-(1H-imidazol-1-yl)-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2805509.png)


![6-Bromo-3-fluoro-N-[phenyl(2H-tetrazol-5-yl)methyl]pyridine-2-carboxamide](/img/structure/B2805515.png)
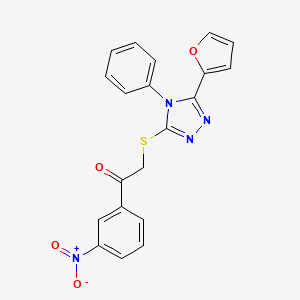
![(E)-3-[3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]prop-2-enoic acid](/img/structure/B2805519.png)
